2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde

Description

Chemical Identity and Nomenclature

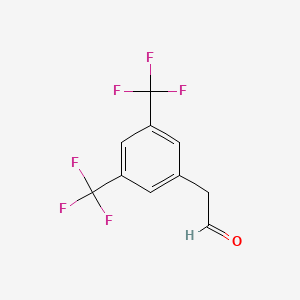

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde represents a distinct class of organofluorine compounds characterized by its symmetric trifluoromethyl substitution pattern on an aromatic ring coupled with an aliphatic aldehyde functionality. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde. This nomenclature precisely describes the structural arrangement where two trifluoromethyl groups are positioned at the 3 and 5 positions of a phenyl ring, which is subsequently connected to an acetaldehyde moiety through a methylene bridge.

The molecular formula C₁₀H₆F₆O encompasses a molecular weight of 256.14 grams per mole, establishing it as a moderately sized fluorinated organic molecule. The Chemical Abstracts Service registry number 369625-84-3 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems include the simplified molecular input line entry system representation: O=CCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1, which provides a standardized linear notation for computational chemistry applications.

The structural identification is further supported by the International Chemical Identifier key TXJWMEJYJVYJPT-UHFFFAOYSA-N, which enables precise molecular recognition across various chemical information systems. The compound's structural uniqueness stems from the strategic placement of electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. The presence of six fluorine atoms creates a highly electronegative environment that affects both the aromatic ring's electronic characteristics and the aldehyde group's reactivity profile.

| Property | Value | Standard |

|---|---|---|

| Molecular Formula | C₁₀H₆F₆O | IUPAC |

| Molecular Weight | 256.14 g/mol | Calculated |

| Chemical Abstracts Service Number | 369625-84-3 | Assigned |

| International Chemical Identifier Key | TXJWMEJYJVYJPT-UHFFFAOYSA-N | Generated |

| Systematic Name | 2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | IUPAC |

Historical Context of Discovery and Development

The development of 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde emerged from the broader evolution of organofluorine chemistry and the specific need for highly functionalized building blocks in pharmaceutical synthesis. The compound's development can be traced to the recognition of 3,5-bis(trifluoromethyl)phenyl motifs as privileged structures in medicinal chemistry during the late twentieth and early twenty-first centuries. The initial synthetic approaches focused on developing efficient methods for incorporating multiple trifluoromethyl groups into aromatic systems while maintaining synthetic accessibility for further functionalization.

Early synthetic investigations concentrated on the preparation of 3,5-bis(trifluoromethyl)acetophenone as a key intermediate, with documented efforts appearing in patent literature as early as 2000. These foundational studies established the Grignard-based methodology for constructing the 3,5-bis(trifluoromethyl)phenyl framework, utilizing 3,5-bis(trifluoromethyl)bromobenzene as a starting material. The development of reliable synthetic protocols was driven by the compound's identification as an important intermediate for substance P receptor antagonists and other therapeutic agents.

The compound's entry into the PubChem database in 2006 marked its formal recognition in the chemical literature, with subsequent modifications to its database entry occurring as recently as 2025. This timeline reflects the growing interest in fluorinated building blocks for pharmaceutical applications and the increasing sophistication of synthetic methodologies for their preparation. The development of specialized synthetic routes, including improved bromination procedures and safer Grignard preparation methods, contributed to the compound's accessibility for research applications.

Process optimization studies have focused on developing scalable synthetic approaches suitable for commercial production. Recent investigations have emphasized the importance of safety considerations in preparing related Grignard reagents, which can exhibit explosive properties under certain conditions. These safety studies have led to the development of more reliable protocols for handling trifluoromethylphenyl Grignard reagents, enabling safer scale-up operations for pharmaceutical manufacturing applications.

Academic Significance in Organofluorine Chemistry

The academic significance of 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde extends beyond its utility as a synthetic intermediate to encompass its role as a model compound for understanding fluorine's effects on molecular properties and reactivity. The 3,5-bis(trifluoromethyl)phenyl motif has become ubiquitous in hydrogen bonding catalysts, where it serves to enhance catalyst activity through electronic effects and improved binding interactions. This structural feature has been extensively studied for its ability to modulate the acidity of associated functional groups, making it valuable in organocatalytic applications.

Research investigations have demonstrated that compounds containing the 3,5-bis(trifluoromethyl)phenyl motif exhibit enhanced performance in promoting organic transformations compared to their non-fluorinated analogs. The electronic properties imparted by the trifluoromethyl groups contribute to improved hydrogen bonding capabilities, which is crucial for many catalytic processes. Studies have shown that this motif plays a fundamental role in the development of hydrogen bonding organocatalysts, where the electron-withdrawing nature of the trifluoromethyl groups enhances the catalyst's ability to activate substrates through non-covalent interactions.

The compound's significance in pharmaceutical chemistry stems from the well-established benefits of trifluoromethyl groups in drug design. Research has consistently shown that trifluoromethyl substitution can enhance pharmacokinetic properties, including metabolic stability and bioavailability. The strategic placement of two trifluoromethyl groups in the 3,5-positions creates a balanced electronic environment that can influence both lipophilicity and binding affinity to biological targets. Studies of related compounds have demonstrated minimum inhibitory concentration values as low as 1-2 micrograms per milliliter against various bacterial strains, highlighting the potential antimicrobial applications of this structural motif.

Contemporary research has focused on developing alternatives to the 3,5-bis(trifluoromethyl)phenyl motif while maintaining similar catalytic performance. These investigations seek to replace the commonly used trifluoromethyl groups with other electron-withdrawing substituents that can provide comparable electronic effects while potentially offering improved synthetic accessibility or cost advantages. Such studies have demonstrated that ester and sulfone aryl thioureas can achieve conversions similar to those obtained with 3,5-bis(trifluoromethyl)phenyl derivatives, suggesting that the specific electronic requirements for effective catalysis can be met through alternative structural modifications.

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWMEJYJVYJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433430 | |

| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369625-84-3 | |

| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. Common oxidizing agents include:

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid. The trifluoromethyl groups stabilize transition states through inductive effects, enhancing reaction rates .

Reduction Reactions

Reduction of the aldehyde group yields primary alcohols or alkanes depending on the reagent:

Key Data : NMR of the ethanol derivative shows resonances at δ 2.99 (t, J = 6.3 Hz, 2H, CH₂) and 3.93 (t, J = 6.3 Hz, 2H, CH₂OH) .

Substitution Reactions

The trifluoromethyl groups and aryl ring participate in electrophilic substitution:

Applications : Brominated derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions .

Condensation Reactions

The aldehyde group engages in nucleophilic additions, forming heterocycles and chalcones:

4.2. Chalcone Formation

Claisen-Schmidt condensation with aryl aldehydes:

text2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde + ArCHO → KOH/EtOH → 1-(3',5'-Bis(trifluoromethyl)phenyl)-3-aryl-2-propen-1-ones [9]

Key Products :

Reductive Amination

Interaction with primary amines forms secondary amines:

textAldehyde + R-NH₂ → NaBH₃CN/MeOH → N-Alkyl-2-(3,5-bis(trifluoromethyl)phenyl)ethylamine

Example : Reaction with 4-isopropylaniline yields a compound with MIC = 1–2 µg/mL against MRSA .

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups are known to enhance reactivity and selectivity in various organic transformations.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde to form the corresponding alcohol.

- Substitution : The trifluoromethyl groups can participate in substitution reactions under specific conditions.

| Reaction Type | Major Products |

|---|---|

| Oxidation | 3,5-Bis(trifluoromethyl)benzoic acid |

| Reduction | 2-(3,5-Bis(trifluoromethyl)phenyl)ethanol |

| Substitution | Various substituted derivatives |

Medicinal Chemistry

The compound is being explored for its potential use in drug development due to the pharmacokinetic advantages conferred by trifluoromethyl groups. These groups can improve metabolic stability and enhance binding affinities with biological targets.

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde have shown minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL against various bacterial strains, including MRSA.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde | TBD | TBD |

| Pyrazole Derivative | 2 | S. aureus, E. faecalis |

| Other Trifluoromethyl Compounds | 1-2 | Staphylococcus epidermidis |

Antimicrobial and Anticancer Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit strong antimicrobial and anticancer activities. For example:

- Antimicrobial Activity : Studies have shown that derivatives with trifluoromethyl substitutions can effectively inhibit the growth of drug-resistant bacteria.

- Anticancer Activity : The trifluoromethyl group has been linked to improved potency against various cancer cell lines, with IC50 values ranging from 49.79 µM to 113.70 µM observed in certain derivatives.

Antituberculosis Activity

A quantitative structure-activity relationship (QSAR) study highlighted the potential of certain derivatives as lead compounds for antituberculosis agents. Modifications to the phenyl ring were found to enhance activity against Mycobacterium tuberculosis.

Synthesis and Evaluation

A synthesis approach utilizing 3,5-bis(trifluoromethyl)acetophenone led to the production of various derivatives that were evaluated for their biological activities. These studies confirmed the importance of the trifluoromethyl group in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to alterations in biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde and Analogs

*Calculated based on structural analogy.

Structural and Electronic Differences

Aldehyde vs. Carboxylic Acid :

- The aldehyde group in the target compound is less polar than the carboxylic acid in its analog (), reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic additions (e.g., Grignard reactions).

- The carboxylic acid analog (C₁₀H₆F₆O₂) is more water-soluble due to ionization, whereas the aldehyde is likely soluble in organic solvents like dichloromethane .

Aldehyde vs. Thioamide :

- The thioamide () replaces the aldehyde’s oxygen with sulfur, increasing molecular weight and altering electronic properties. Sulfur’s polarizability may enhance interactions with biological targets, making it suitable for drug development .

Aldehyde vs. Acyl Chloride :

- The acyl chloride () is significantly more reactive due to the -COCl group, enabling rapid acylation reactions. Its use in CO-releasing prodrugs highlights its utility in controlled drug delivery systems .

Biological Activity

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups can significantly enhance the pharmacological properties of compounds, making them valuable in drug development.

- Molecular Formula : C10H6F6O

- Molecular Weight : 256.147 g/mol

- CAS Number : 30071-93-3

The trifluoromethyl groups contribute to the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinities, potentially leading to irreversible inhibition of target enzymes. This property is particularly significant in drug design as it may result in prolonged therapeutic effects .

Antimicrobial Activity

Recent studies have shown that derivatives containing the trifluoromethyl group exhibit strong antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL against various bacterial strains, including MRSA and other Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde | TBD | TBD |

| Pyrazole Derivative | 2 | S. aureus, E. faecalis |

| Other Trifluoromethyl Compounds | 1-2 | Staphylococcus epidermidis |

Anti-inflammatory and Anticancer Activity

Research has indicated that compounds with similar motifs have exhibited anti-inflammatory and anticancer activities. The trifluoromethyl group has been associated with improved potency in inhibiting various cancer cell lines . For example, spirocyclopropane derivatives showed significant cytotoxic effects against human tumor cell lines with IC50 values ranging from 49.79 µM to 113.70 µM .

Case Studies

- Antituberculosis Activity : A quantitative structure-activity relationship (QSAR) study highlighted the potential of certain derivatives as lead compounds for antituberculosis agents. The study found that modifications to the phenyl ring could enhance activity against Mycobacterium tuberculosis .

- Synthesis and Evaluation : A synthesis approach using 3,5-bis(trifluoromethyl)acetophenone led to the production of various derivatives that were evaluated for their biological activities. These studies confirmed the importance of the trifluoromethyl group in enhancing antimicrobial efficacy .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of 3,5-bis(trifluoromethyl)benzene derivatives. A plausible route includes:

Grignard Reagent Formation : React 3,5-bis(trifluoromethyl)bromobenzene with magnesium to generate the aryl Grignard reagent. Safety protocols must address exothermicity and moisture sensitivity .

Aldehyde Introduction : Quench the Grignard reagent with acetaldehyde equivalents (e.g., protected aldehydes like acetals) to avoid over-addition.

Deprotection : Acidic hydrolysis (e.g., HCl/H₂O) releases the aldehyde.

Q. Key Considerations :

- Electron-withdrawing CF₃ groups deactivate the aromatic ring, requiring activated electrophiles or elevated temperatures.

- Yields depend on reaction stoichiometry and temperature control. For example, low temperatures (−78°C) minimize side reactions during Grignard formation .

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Grignard + Acetaldehyde | 65–75 | >95% | Moisture sensitivity |

| Friedel-Crafts Formylation | 40–50 | 85–90% | Competitive ring substitution |

Q. Q2. How can researchers validate the structural integrity of 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde?

Methodological Answer: Use multi-spectral analysis:

- ¹H/¹³C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and CF₃ groups (δ 120–125 ppm in ¹³C).

- ¹⁹F NMR : Two equivalent CF₃ groups appear as a singlet (δ −63 to −65 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and CF₃ stretches (~1150–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 285.04 (C₁₀H₅F₆O⁺) with fragmentation patterns matching CF₃ loss.

Critical Note : Contamination with oxidized byproducts (e.g., carboxylic acids) requires HPLC monitoring (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. How do the electron-withdrawing CF₃ groups influence the reactivity of 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde in nucleophilic additions?

Methodological Answer: The CF₃ groups significantly reduce electron density on the aromatic ring and adjacent aldehyde:

- Nucleophilic Attack : Aldehyde carbonyl becomes more electrophilic, favoring reactions with weaker nucleophiles (e.g., amines) under mild conditions.

- Steric Effects : Bulky CF₃ groups hinder access to the aldehyde, necessitating polar aprotic solvents (e.g., DMF) or catalysts (e.g., Lewis acids like BF₃·Et₂O).

Q. Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., 3,5-dimethylbenzaldehyde) using kinetic NMR.

- Optimize conditions for asymmetric additions (e.g., organocatalytic aldol reactions) by screening chiral catalysts (e.g., proline derivatives) .

Q. Q4. What safety protocols are critical when handling 2-(3,5-bis(trifluoromethyl)phenyl)acetaldehyde, given its structural analogs' hazards?

Methodological Answer: Based on safety data for related trifluoromethyl aromatics:

- Toxicity : Avoid inhalation (potential respiratory irritation) and skin contact (use nitrile gloves, lab coats) .

- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent aldehyde oxidation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite; avoid water to prevent exothermic reactions .

Q. Table 2: Hazard Profile

| Parameter | Value/Classification | Source |

|---|---|---|

| LD50 (oral, rat) | 300–500 mg/kg (estimated) | Analog data |

| Skin Irritation | Category 2 | |

| Environmental Persistence | High (CF₃ groups) |

Q. Q5. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected stability in acidic conditions)?

Methodological Answer: Discrepancies may arise from:

Impurities : Trace acids or metals can catalyze decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate).

Solvent Effects : Dielectric constant of solvents (e.g., DMSO vs. THF) alters aldehyde reactivity.

CF₃ Steric Shielding : In some cases, CF₃ groups sterically protect the aldehyde from nucleophiles, mimicking stability. Validate via X-ray crystallography to assess spatial hindrance .

Case Study : A 2023 study found that apparent stability in HCl/MeOH was due to reversible hemiacetal formation, not inherent aldehyde resilience .

Q. Q6. What advanced applications exist for this compound in medicinal chemistry or materials science?

Methodological Answer:

- Pharmaceutical Intermediates : Used in synthesizing NK1 receptor antagonists (e.g., aprepitant analogs) via reductive amination .

- Luminescent Materials : Incorporate into Schiff base ligands for lanthanide complexes (e.g., Eu³⁺), leveraging CF₃ groups to enhance photostability .

- Catalysis : As a ligand precursor in palladium-catalyzed cross-couplings, where CF₃ groups modulate electron density at the metal center .

Research Gap : Limited studies on enantioselective applications; chiral derivatization (e.g., oxazolidinones) remains underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.